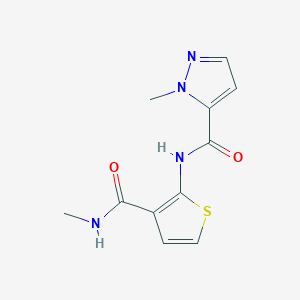

1-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2S/c1-12-9(16)7-4-6-18-11(7)14-10(17)8-3-5-13-15(8)2/h3-6H,1-2H3,(H,12,16)(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRAUKGUZRPALT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=NN2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves the condensation of a pyrazole derivative with a thiophene derivative. One common method involves the use of 4-pyrazolecarboxylic acid and 3-(methylcarbamoyl)thiophene-2-amine. The reaction is facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) in a suitable solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the pyrazole or thiophene rings, facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or potassium tert-butoxide in toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 1-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Methyl-N-[(Thiophen-2-yl)Methyl]-1H-Pyrazole-5-Carboxamide (JO1)

Structure: Differs in the substituent on the amide nitrogen: a thiophen-2-ylmethyl group replaces the 3-(methylcarbamoyl)thiophen-2-yl group (CAS: Not provided; SMILES: C(c1sccc1)NC(c2ccnn2C)=O) . Molecular Formula: C₁₀H₁₁N₃OS (MW: 221.28). Key Differences:

- Biological Implications : The absence of the methylcarbamoyl group may lower target affinity compared to the target compound.

| Property | Target Compound | JO1 |

|---|---|---|

| Molecular Weight | 278.33 | 221.28 |

| Key Substituent | 3-(Methylcarbamoyl)thiophen-2-yl | Thiophen-2-ylmethyl |

| Polar Groups | Amide, methylcarbamoyl | Amide |

Chlorantraniliprole (CAS: 500008-45-7)

Structure : A pyrazole-5-carboxamide with bromo and 3-chloropyridinyl groups on the pyrazole, and a substituted phenyl group on the amide nitrogen (IUPAC: 3-Bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide) .

Molecular Formula : C₁₈H₁₄BrCl₂N₅O₂ (MW: 483.15).

Key Differences :

- Complexity : Additional halogens (Br, Cl) and a pyridinyl group enhance insecticidal activity but increase molecular weight.

- Applications : Chlorantraniliprole is a commercial insecticide, whereas the target compound’s bioactivity is uncharacterized in the evidence.

| Property | Target Compound | Chlorantraniliprole |

|---|---|---|

| Molecular Weight | 278.33 | 483.15 |

| Bioactivity | Undefined | Insecticidal (ryanodine receptor modulator) |

| Halogen Content | None | Br, Cl |

1-Methyl-N-[5-(2-Methylpropyl)-1,3,4-Thiadiazol-2-yl]-3-(Thiophen-2-yl)-1H-Pyrazole-5-Carboxamide

Structure : Features a thiadiazole substituent on the amide nitrogen and a thiophen-2-yl group on pyrazole (CAS: 1380585-46-5; SMILES: CC(C)Cc1nnc(NC(=O)c2cc(-c3ccs3)nn2C)s1) .

Molecular Formula : C₁₅H₁₇N₅OS₂ (MW: 347.5).

Key Differences :

- Bulkier Substituent : The 2-methylpropyl group on thiadiazole may affect pharmacokinetics (e.g., membrane permeability).

| Property | Target Compound | Thiadiazole Derivative |

|---|---|---|

| Molecular Weight | 278.33 | 347.5 |

| Heterocyclic Groups | Thiophene | Thiadiazole, thiophene |

| Applications | Undefined | Undefined (structural novelty) |

AHR Antagonist: 1-Methyl-N-[2-Methyl-4-(2-(2-Methylphenyl)Diazenyl)Phenyl]-1H-Pyrazole-5-Carboxamide

Structure: Contains a diazenylphenyl group on the amide nitrogen (CAS: Not provided) . Molecular Formula: Not specified; estimated MW ~350–400. Key Differences:

- Pharmacological Target : Functions as an aryl hydrocarbon receptor (AHR) antagonist, unlike the target compound.

- Structural Features : The diazenyl group enables photoisomerization, a property absent in the target compound.

| Property | Target Compound | AHR Antagonist |

|---|---|---|

| Functional Group | Methylcarbamoyl-thiophene | Diazenylphenyl |

| Bioactivity | Undefined | AHR antagonism |

Tables :

Table 1. Molecular Formula and Weight Comparison

Table 2. Functional Group Impact on Bioactivity

| Compound | Key Functional Group | Known Bioactivity |

|---|---|---|

| Target Compound | 3-(Methylcarbamoyl)thiophene | Undefined |

| Chlorantraniliprole | Bromo, chloropyridinyl | Insecticidal |

| AHR Antagonist | Diazenylphenyl | AHR pathway modulation |

Biological Activity

1-Methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activities associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)-1H-pyrazole-5-carboxamide is CHNOS. The compound features a pyrazole ring, a thiophene moiety, and a carboxamide functional group, which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly focusing on its anti-inflammatory and antiparasitic properties.

Antiparasitic Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant anthelmintic activity. A study highlighted the effectiveness of certain 1-methyl-1H-pyrazole-5-carboxamide derivatives against the parasitic nematode Haemonchus contortus, showing sub-nanomolar potency in inhibiting larval development. These derivatives were selectively toxic to parasites while displaying minimal cytotoxicity to human cell lines .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives, including the compound , have been linked to their ability to inhibit calcium signaling pathways involved in inflammatory responses. Studies indicate that these compounds can effectively block store-operated calcium channels, thereby reducing inflammation mediated by agents like platelet-activating factor (PAF) .

Structure-Activity Relationship (SAR)

Understanding the SAR of 1-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)-1H-pyrazole-5-carboxamide is crucial for optimizing its biological activity. Modifications to the pyrazole ring and substituents on the thiophene moiety have been explored to enhance potency and selectivity against target organisms.

| Modification | Effect on Activity |

|---|---|

| Increase in methyl groups | Enhanced lipophilicity and membrane penetration |

| Variation in thiophene substituents | Altered binding affinity for target proteins |

| Carboxamide substitutions | Improved solubility and bioavailability |

Case Studies

Several case studies have provided insights into the efficacy of this compound:

- Anthelmintic Screening : A phenotypic screen identified potent derivatives that inhibited the development of H. contortus at low concentrations while maintaining selectivity against human cells .

- Anti-inflammatory Mechanisms : In vitro studies demonstrated that specific pyrazole derivatives could significantly reduce intracellular calcium levels in endothelial cells exposed to PAF, indicating potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)-1H-pyrazole-5-carboxamide?

- Methodology : Synthesis typically involves multi-step reactions starting with functionalized thiophene and pyrazole precursors. For example:

- Step 1 : Condensation of 3-(methylcarbamoyl)thiophen-2-amine with activated pyrazole intermediates (e.g., 1-methyl-1H-pyrazole-5-carbonyl chloride) in the presence of triethylamine or NaH in DMF or THF .

- Step 2 : Purification via column chromatography or recrystallization, monitored by HPLC for purity ≥98% .

Q. How is the structural identity of this compound confirmed?

- Analytical Techniques :

- X-ray Crystallography : Determines absolute configuration, as demonstrated in related pyrazole-carboxamide structures (e.g., bond angles and torsion angles for thiophene-pyrazole linkages) .

- NMR Spectroscopy : ¹H/¹³C NMR verifies methylcarbamoyl and pyrazole substituents. For example, the methyl group on the pyrazole ring appears as a singlet at ~3.8 ppm, while thiophene protons show distinct splitting patterns .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 307.0825) .

Q. What preliminary biological activities have been reported?

- Findings : While direct data on this compound is limited, structurally similar pyrazole-carboxamides exhibit enzyme inhibition (e.g., kinase or protease targets). For example:

- Mechanism : Competitive binding to ATP pockets in kinases, validated via fluorescence polarization assays .

- Activity Range : IC₅₀ values between 0.1–10 µM in enzyme inhibition studies, with selectivity assessed against related isoforms .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale preparation?

- Strategies :

- Reagent Selection : Use DMA (dimethylacetamide) or NMP (N-methylpyrrolidone) as solvents to enhance solubility of hydrophobic intermediates .

- Catalysis : Employ Pd/C or CuI for coupling reactions to reduce reaction time (e.g., Ullmann-type couplings for aryl-thiophene bonds) .

- Process Control : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and minimize byproducts .

Q. How to resolve contradictions in bioactivity data across different assays?

- Case Study : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer pH affecting compound solubility).

- Troubleshooting :

- Solubility : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation .

- Assay Validation : Use orthogonal methods (e.g., SPR vs. fluorescence-based assays) to confirm binding kinetics .

- Statistical Analysis : Apply ANOVA to compare replicates across plates/labs, identifying outliers due to technical variability .

Q. What computational approaches support mechanism-of-action studies?

- Methods :

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100-ns trajectories to assess binding stability (e.g., RMSD <2 Å indicates stable docking) .

- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model electron distribution in the carboxamide group, predicting hydrogen-bonding sites with target proteins .

- Validation : Correlate computational binding energies (ΔG) with experimental IC₅₀ values using linear regression (R² >0.7 indicates predictive validity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.